2-Fluoro-4-(4-methylthiophenyl)phenol
Description
2-Fluoro-4-(4-methylthiophenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 2-position of the benzene ring and a 4-methylthiophenyl group at the 4-position. The methylthiophenyl substituent introduces sulfur-based electronic effects, while the fluorine atom enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRJKHGGMRMMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-4-(4-methylthiophenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their substituent differences:
Substituent Impact :
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom at position 2 enhances acidity (lower pKa) of the phenolic -OH compared to non-fluorinated analogs. The 4-methylthiophenyl group provides moderate electron donation via sulfur’s lone pairs, contrasting with the stronger electron-withdrawing effect of a nitro or carbonyl group .
Physicochemical Properties
- Solubility: The sulfur in this compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely hydrocarbon-substituted analogs .
- Acidity: Fluorine’s electron-withdrawing effect lowers the phenolic -OH pKa (~8–9) relative to non-fluorinated analogs (pKa ~10) .
- Thermal Stability : Thiophenyl groups may improve thermal stability due to aromatic sulfur’s resonance effects, as seen in materials science applications .
Research Findings and Data
Electronic Structure Studies
- DFT Analyses: highlights that fluorinated azo-phenol derivatives exhibit altered HOMO-LUMO gaps due to electron-withdrawing substituents, enhancing charge-transfer properties .
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